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molecular formula C20H14N2O6S B8707661 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxo- CAS No. 67966-88-5

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxo-

Cat. No. B8707661
M. Wt: 410.4 g/mol
InChI Key: KFBGXLCLNATBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05607481

Procedure details

38.2 parts of 1-amino-4-bromo-2-sulfoanthraquinone (bromamine acid) are condensed in an aqueous suspension with 12.7 parts of 4-aminophenol with the addition of 1 part of copper(II) sulfate at a pH of 8.5 and a temperature of 70° C. over a period of 1 to 2 hours. This results in a dark blue solution. After cooling to 20°-25° C., the reaction mixture is acidified until reaching a pH of about 1, stirred at 60° C. for about 1 h, salted out with sodium chloride, and the dye chromophore 4-(4'-hydroxyphenyl)amino-1-amino-2-sulfoanthraquinone is isolated by suction filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](Br)=[CH:4][C:3]=1[S:19]([OH:22])(=[O:21])=[O:20].[NH2:23][C:24]1[CH:29]=[CH:28][C:27]([OH:30])=[CH:26][CH:25]=1.[Cl-].[Na+]>S([O-])([O-])(=O)=O.[Cu+2]>[OH:30][C:27]1[CH:28]=[CH:29][C:24]([NH:23][C:5]2[C:6]3[C:7](=[O:17])[C:8]4[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:14](=[O:16])[C:15]=3[C:2]([NH2:1])=[C:3]([S:19]([OH:22])(=[O:21])=[O:20])[CH:4]=2)=[CH:25][CH:26]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This results in a dark blue solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20°-25° C.

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC1=CC(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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